Calcitriol Derivatives

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

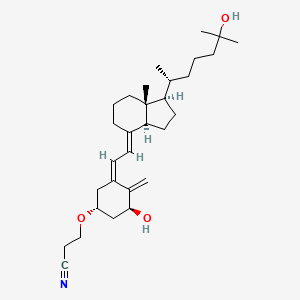

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is a synthetic vitamin D analog . It is active in the regulation of the absorption of calcium from the gastrointestinal tract and its utilization in the body . It is a white, crystalline compound which occurs naturally in humans . It is soluble in organic solvents but relatively insoluble in water . The other names frequently used for calcitriol are 1α,25-dihydroxycholecalciferol, 1,25-dihydroxyvitamin D3, 1,25-DHCC, 1,25 (OH)2D3 and 1,25-diOHC .

Synthesis Analysis

Calcitriol is synthesized in the body. The initial transformation of vitamin D3 is catalyzed by a vitamin D3-25-hydroxylase enzyme (25-OHase) present in the liver, and the product of this reaction is 25-hydroxyvitamin D3 [25- (OH)D3]. Hydroxylation of 25- (OH)D3 occurs in the mitochondria of kidney tissue, activated by the renal 25-hydroxyvitamin D3-1 alpha-hydroxylase (alpha-OHase), to produce 1,25- (OH)2D3 (calcitriol), the active form of vitamin D3 .Molecular Structure Analysis

Calcitriol has a calculated molecular weight of 416.65 . Its chemical structure is 9,10-seco (5Z,7E)-5,7,10 (19)-cholestatriene-1α, 3β, 25-triol . The precise concentration of calcitriol in ethanol solutions was verified spectrophotometrically at 264 nm .Chemical Reactions Analysis

Calcitriol is involved in myelination, axonal homogeneity of peripheral nerves, and neuronal-cell differentiation . It is also involved in the regulation of tissue proliferation, cell differentiation, and apoptosis, as well as regulation of the cardiovascular and immune systems .Physical And Chemical Properties Analysis

Calcitriol is a white, crystalline compound . It is soluble in organic solvents but relatively insoluble in water . The limits of detection and limits of quantification for calcitriol ranged between 0.04–0.05 g/mL, respectively .Wissenschaftliche Forschungsanwendungen

Plant Distribution and Breeding : Calcitriol derivatives are not only present in leaves but also in berries, stems, and roots of Solanum glaucophyllum plants. Their distribution in both aglycone and glycoside forms, especially the high concentration in berries, suggests potential applications in plant breeding and yield optimization (Weissenberg, Levy, & Wasserman, 1989).

Cancer Research : Research shows that calcitriol derivatives, such as DHCC and its derivatives, exhibit differentiation-inducing effects on human neoplastic (cancer) cell lines, presenting a potential therapeutic avenue in cancer treatment (Srivastava, Ambrus, & Uskoković, 1995).

Endocrinological Applications : Alfacalcidol and calcitriol, two vitamin D derivatives, are significant in endocrinology, particularly in treating hypoparathyroidism. They also positively impact bone mass maintenance and fracture risk reduction, indicating their importance in managing bone-related disorders (Stuss, Michalska-Kasiczak, & Sewerynek, 2023).

Vitamin D Receptor Exploration : Studies on calcitriol derivatives, like gemini analogs with varying side chains, help in understanding the steric requirements of the vitamin D receptor. This research is crucial for developing new drugs and assessing toxicity profiles (Maehr & Uskoković, 2004).

Psoriasis Treatment : Topical calcitriol ointments have shown effectiveness in treating psoriasis, a chronic skin condition. Clinical trials indicate significant improvements in psoriatic lesions with calcitriol treatment, suggesting its therapeutic potential in dermatology (Langner, Stapor, & Ambroziak, 2001).

Inflammatory and Immunological Responses : Calcitriol and its derivatives, such as tacalcitol, have been found to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in nasal polyp fibroblast cultures. This suggests potential applications in treating chronic inflammatory conditions like nasal polyposis (Rostkowska-Nadolska et al., 2010).

Prostate Cancer Research : Calcitriol derivatives have been shown to regulate prostaglandin metabolism, which is linked to prostate cell growth. This regulatory effect is associated with antiproliferative actions in prostate cancer cells, indicating a potential therapeutic application in prostate cancer (Moreno et al., 2005).

Spinal Cord Injury Treatment : Calcitriol has shown promising results in reducing oxidative stress, inhibiting apoptosis, and promoting autophagy in experimental models of spinal cord injury in rats. This suggests its potential use in enhancing recovery from such injuries (Zhou et al., 2016).

Wirkmechanismus

The mechanism of action of calcitriol is mediated by the vitamin D receptor, a subfamily of nuclear receptors that act as transcription factors into the target cells after forming a heterodimer with the retinoid X receptor . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression .

Safety and Hazards

Zukünftige Richtungen

Recent studies suggest that calcitriol may have a greater role in the peripheral nervous system . It is involved in myelination, axonal homogeneity of peripheral nerves, and neuronal-cell differentiation . This may have useful clinical consequences, as calcitriol supplementation may be a simple means to avoid the onset and/or development of peripheral nervous-system disorders .

Eigenschaften

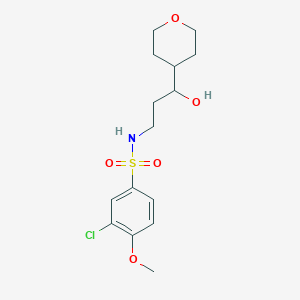

IUPAC Name |

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NO3/c1-21(9-6-15-29(3,4)33)26-13-14-27-23(10-7-16-30(26,27)5)11-12-24-19-25(34-18-8-17-31)20-28(32)22(24)2/h11-12,21,25-28,32-33H,2,6-10,13-16,18-20H2,1,3-5H3/b23-11+,24-12-/t21-,25-,26-,27+,28+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXMJWGETRFCMK-MSCDRTKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OCCC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)OCCC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)